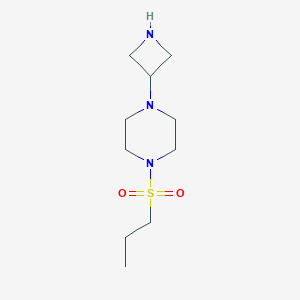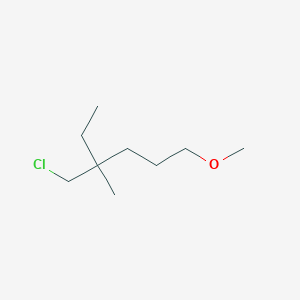
4-(Chloromethyl)-1-methoxy-4-methylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1-methoxy-4-methylhexane is an organic compound characterized by the presence of a chloromethyl group, a methoxy group, and a methyl group attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methoxy-4-methylhexane typically involves the chloromethylation of a suitable precursor. One common method involves the reaction of a hexane derivative with chloromethyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. For instance, the chloromethylation process can be optimized by using alternative chloromethylating agents such as chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide (ZnI₂) in a solvent like dichloromethane (CH₂Cl₂) . This method offers good yields and is more environmentally friendly compared to traditional methods.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-1-methoxy-4-methylhexane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
Reduction: Reducing agents like LiAlH₄ in anhydrous ether.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
4-(Chloromethyl)-1-methoxy-4-methylhexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-1-methoxy-4-methylhexane largely depends on the functional groups present. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can participate in hydrogen bonding and other interactions with molecular targets. The overall effect of the compound is determined by its ability to interact with specific molecular pathways and targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chloromethyl)-1-methoxy-4-methylpentane
- 4-(Chloromethyl)-1-methoxy-4-methylheptane
- 4-(Chloromethyl)-1-methoxy-4-methylbutane
Uniqueness
4-(Chloromethyl)-1-methoxy-4-methylhexane is unique due to its specific combination of functional groups and the hexane backbone, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C9H19ClO |
|---|---|
Poids moléculaire |
178.70 g/mol |
Nom IUPAC |
4-(chloromethyl)-1-methoxy-4-methylhexane |
InChI |
InChI=1S/C9H19ClO/c1-4-9(2,8-10)6-5-7-11-3/h4-8H2,1-3H3 |
Clé InChI |
UUZOGQWZMWFUGP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CCCOC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


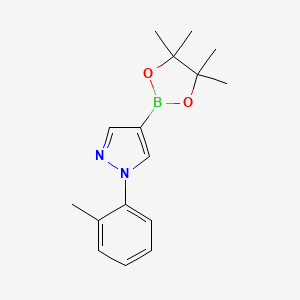
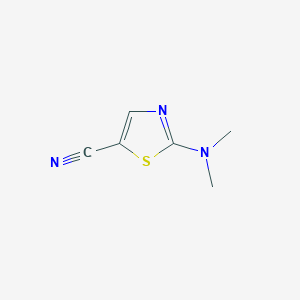
![2-chloro-1-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B13642478.png)
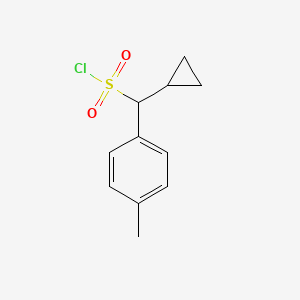
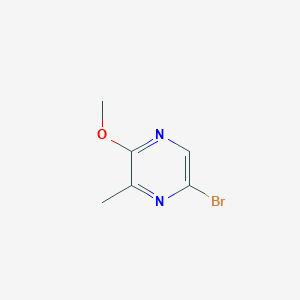
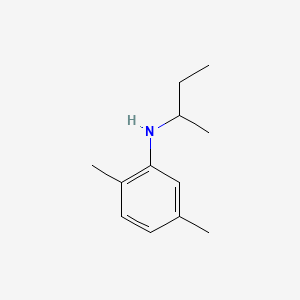
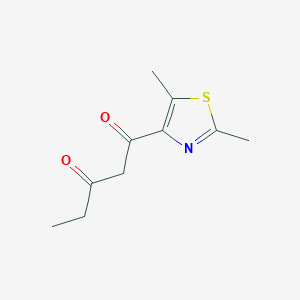
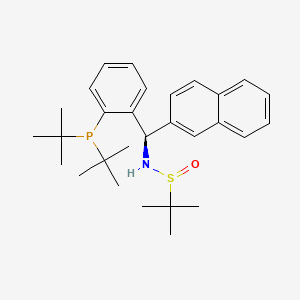
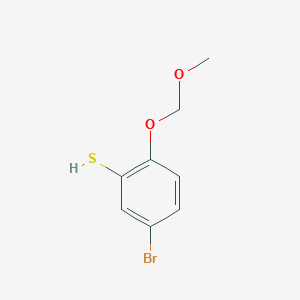
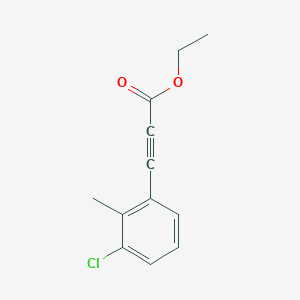
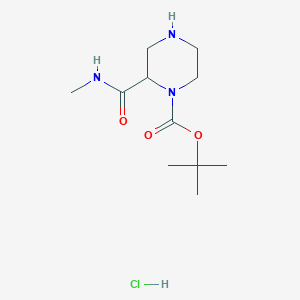
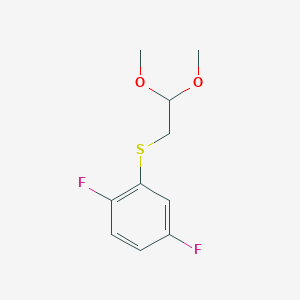
![tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13642542.png)
